![molecular formula C15H14N4O3S B2824712 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 953180-70-6](/img/structure/B2824712.png)
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, also known as MITA, is a novel compound that has been synthesized for scientific research purposes. MITA has received a lot of attention in recent years due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Scientific Research Applications
- The compound has been investigated for its potential as an anticancer agent. In vitro studies using the NCI DTP protocol demonstrated promising activity against cancer cell lines . Researchers are exploring its mechanism of action and potential clinical applications.
- 6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine, a derivative of this compound, serves as a starting material for synthesizing UV light absorbers . These compounds find applications in sunscreens, coatings, and other protective materials.
- The compound’s structure contains both isoxazole and thiadiazole rings. Researchers have used it as a building block to synthesize novel heterocyclic compounds . These derivatives may have diverse applications, including drug design and material science.
- The pharmacophore hybridization approach has been employed to design drug-like small molecules with anticancer properties . By combining different moieties, researchers aim to create high-affinity ligands for potential anticancer targets.
- The compound’s hybrid structure may help overcome multidrug resistance in cancer treatment . Investigating its interactions with drug efflux pumps and cellular transporters could lead to innovative therapeutic strategies.
Anticancer Activity
UV Light Absorbers
Heterocyclic Ring Synthesis
Hybrid Molecule Design
Multidrug Resistance Overcoming
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-17-18-15(23-9)16-14(20)8-11-7-13(22-19-11)10-3-5-12(21-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUOXOZLPPEWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
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